3-(1H-pyrazol-1-yl)propanethioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-pyrazol-1-ylpropanethioamide |
InChI |
InChI=1S/C6H9N3S/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) |
InChI Key |
OZUSVMGJAFAJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC(=S)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 1h Pyrazol 1 Yl Propanethioamide
Reactivity of the Pyrazole (B372694) Heterocycle
Electrophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring is generally reactive towards electrophiles, with substitution occurring preferentially at the C4 position. This is due to the calculated electron densities which show the C4 position to have the highest electron density. chemicalbook.comquora.com Electrophilic attack at the C3 or C5 positions is less favorable as it generates a highly unstable positively charged azomethine intermediate. rrbdavc.org Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation, all of which are directed to the C4 position. researchgate.netslideshare.net The reactivity of the pyrazole ring towards electrophiles can be enhanced by the presence of electron-donating groups on the ring. mkuniversity.ac.in
Table 1: Regioselectivity in Electrophilic Substitution of the Pyrazole Ring
| Position | Relative Reactivity | Rationale |
| C3 | Low | Deactivated by adjacent electronegative nitrogen atoms; attack leads to unstable intermediate. researchgate.netchemicalbook.comrrbdavc.org |
| C4 | High | Highest electron density in the ring, making it the primary site for electrophilic attack. chemicalbook.comnih.govquora.commkuniversity.ac.in |
| C5 | Low | Deactivated by adjacent electronegative nitrogen atoms; attack leads to unstable intermediate. researchgate.netchemicalbook.comrrbdavc.org |
Nucleophilic Reactivity and Substitutions
The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. mkuniversity.ac.in However, the C3 and C5 positions, being electron-deficient, are potential sites for nucleophilic attack, although this is less common than electrophilic substitution. nih.govchemicalbook.comnih.gov The introduction of strong electron-withdrawing groups on the pyrazole ring can increase its susceptibility to nucleophilic reactions. mkuniversity.ac.in Furthermore, N-substituted pyrazoles, such as N-nitropyrazoles, can undergo nucleophilic substitution where the nitro group is displaced. acs.org
Protonation and Acid-Base Behavior of the Pyrazole Moiety
Pyrazoles exhibit amphoteric behavior, acting as both weak acids and weak bases. nih.govmkuniversity.ac.in The pyridine-like nitrogen atom (N2) is basic and can be readily protonated by acids to form a pyrazolium (B1228807) cation. nih.govresearchgate.netnih.gov This protonation alters the electronic distribution in the ring, and in a strongly acidic medium, electrophilic substitution can be redirected to the C3 position instead of C4. chemicalbook.com The pyrrole-like nitrogen (N1) possesses an acidic proton that can be removed by a base to form a pyrazolate anion. nih.govchemicalbook.com The pKb of pyrazole is 11.5, indicating it is a weak base. chemicalbook.com The specific acid-base properties can be modulated by the presence of substituents on the ring; for instance, electron-donating groups can increase the acidity of the NH group. nih.gov
Reactions Involving the Thioamide Functionality
The thioamide group (–C(S)NH₂) is a key functional group that significantly influences the reactivity of the molecule. It is an isostere of an amide group where the carbonyl oxygen is replaced by a sulfur atom. This substitution results in altered chemical properties, including increased nucleophilicity. researchgate.netnih.gov
Nucleophilicity of the Sulfur Atom
The sulfur atom in the thioamide group is significantly more nucleophilic than the oxygen atom in an amide. nih.govmsu.edu This is attributed to the valence electrons on sulfur being further from the nucleus (3p electrons) and less tightly held compared to oxygen's 2p electrons. libretexts.org This enhanced nucleophilicity makes the sulfur atom a prime target for electrophiles. For example, thioamides readily react with alkyl halides at the sulfur atom to form thioimidate salts. msu.eduacs.org The nucleophilic character of the sulfur is crucial for reactions like the Willgerodt-Kindler reaction, a method for synthesizing thioamides. acs.org
Table 2: Comparison of Amide and Thioamide Properties
| Property | Amide (–C(O)NH₂) | Thioamide (–C(S)NH₂) |
| Carbonyl/Thiocarbonyl Bond Strength | ~170 kcal/mol | ~130 kcal/mol nih.gov |
| Nucleophilicity of Chalcogen | Lower | Higher nih.govmsu.edu |
| Reactivity towards Electrophiles | Less Reactive | More Reactive nih.gov |
| Reactivity towards Nucleophiles | Less Reactive | More Reactive nih.govnih.gov |
Electrophilic Activation of the Thiocarbonyl Group
The thiocarbonyl group (C=S) can be activated by electrophiles. The reaction of thiocarbonyl compounds with electrophilic carbenes or carbenoids, often generated from diazo compounds, leads to the formation of reactive thiocarbonyl ylides. uzh.ch These intermediates can then undergo various transformations, such as 1,3-electrocyclization to form thiiranes. uzh.ch Additionally, protonation of the thioamide under strongly acidic conditions can activate the thiocarbonyl carbon towards nucleophilic attack, although this can also lead to side reactions like chain scission. acs.org The electrophilicity of the thiocarbonyl carbon can be influenced by substituents, with electron-withdrawing groups increasing its reactivity. nih.gov
Ring Transformations and Cyclization Reactions of Thioamides
The thioamide functional group is a valuable synthon in heterocyclic chemistry due to the presence of two nucleophilic centers (sulfur and nitrogen) and an electrophilic thiocarbonyl carbon. acs.org This allows thioamides to react with dielectrophilic reagents to form a variety of heterocyclic compounds. acs.org While specific studies on the cyclization of 3-(1H-pyrazol-1-yl)propanethioamide are not extensively documented, the reactivity of the thioamide moiety suggests several potential pathways.
Thioamides are known to undergo addition-cyclization reactions. For instance, thioamides with active α-hydrogen atoms can react with gem-dicyanoalkenes in base-catalyzed reactions to yield pyridine-2-thiones. acs.org Another common transformation is the alkylation of the thioamide group with dihalides, leading to the formation of various heterocyclic systems through the involvement of both the nitrogen and sulfur atoms. acs.org
Furthermore, the pyrazole ring itself can undergo transformations. In some cases, pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl ketone hydrazones, a transformation believed to proceed through air oxidation. researchgate.net While not a direct reaction of the thioamide, this indicates the potential for the pyrazole moiety within this compound to participate in ring transformation reactions under specific conditions.
The thioamide group can also be a precursor to other heterocyclic systems. For example, the reaction of thioamides with α-keto acids and elemental sulfur can lead to thioacylation, a process that can be a step in more complex cyclization sequences. organic-chemistry.org The formation of acyl thioamides can also lead to novel β-lactam forming processes through cyclization. acs.org
Comprehensive Reaction Profiles of this compound
The reaction profile of this compound is characterized by the independent and cooperative reactivity of its constituent functional groups.
Derivatization Pathways and Functional Group Interconversions
Functional group interconversions are fundamental in modifying the structure and properties of organic molecules. fiveable.meimperial.ac.uk The thioamide group in this compound is the primary site for such transformations.
The thioamide group (-CSNH₂) can be converted to its corresponding amide group (-CONH₂) through oxidation. researchgate.net Conversely, amides can be converted to thioamides using reagents like Lawesson's reagent or phosphorus pentasulfide. chemrxiv.org The sulfur atom of the thioamide is nucleophilic and can be alkylated to form thioimidates. chemrxiv.org The protons on the α-carbon to the thiocarbonyl are more acidic than their amide counterparts, allowing for the generation of enolates that can react with various electrophiles. researchgate.net
The pyrazole ring can also be derivatized. For instance, pyrazole-3-carbaldehydes, which are precursors to the target compound, can be synthesized and subsequently modified. beilstein-journals.orgnih.gov This suggests that the pyrazole ring in this compound could potentially undergo electrophilic substitution reactions, depending on the reaction conditions and the directing effects of the substituents.
Condensation and Coupling Reactions
The synthesis of pyrazole-tethered thioamides often involves a one-pot, three-component reaction between a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgnih.govresearchgate.netasianpubs.org This type of reaction, known as the Willgerodt-Kindler reaction, is a powerful tool for forming thioamides. chemrxiv.orgasianpubs.org
While specific condensation and coupling reactions of this compound are not detailed in the literature, analogous structures provide insights into its potential reactivity. For example, pyrazole-thiophene-based amides have been synthesized through Suzuki-Miyaura cross-coupling reactions, where an aryl group is coupled to the pyrazole or thiophene (B33073) ring. mdpi.com This suggests that the pyrazole ring of this compound could potentially undergo similar palladium-catalyzed cross-coupling reactions with appropriate aryl or vinyl partners, provided a suitable leaving group is present on the pyrazole ring.
Furthermore, thioamides can participate in transition metal-catalyzed C-H activation and functionalization reactions. For example, Cp*CoIII-catalyzed amidation of thioamides via C(sp³)-H bond activation has been reported, leading to the formation of α-amidated thioamides. researchgate.net
Thermal and Photochemical Stability of the Compound
The stability of this compound is a crucial aspect of its chemical profile. Thioamides, in general, exhibit different stability characteristics compared to their amide analogues.
Thermal Stability: Thioamides are generally considered to be bench-stable compounds. acs.org However, N-acylthioamides have been shown to decompose upon heating. akjournals.com Thermal analysis of N-acetylthiobenzamide showed that it melts at 105°C and decomposes in the temperature range of 113-203°C. akjournals.com The stability of thioamides can be influenced by their substitution pattern. For instance, introducing a methylene (B1212753) group between a pyrazole ring and a thioamide moiety in one study was hypothesized to improve the compound's stability. nih.gov Thioamide-containing peptides have also been shown to possess enhanced thermal stability compared to their amide counterparts. tandfonline.comnih.gov
Photochemical Stability: Thioamides exhibit distinct photochemical properties. They have a UV absorption maximum around 265 nm. nih.gov A key feature of the thioamide bond is its ability to undergo photoinduced cis-trans isomerization upon irradiation with UV light of the appropriate wavelength. nih.gov This photo-switching property is efficient and fast, with slow thermal relaxation, making thioamide-containing molecules interesting candidates for applications in photochemistry and materials science. nih.gov
The stability of thioamides in different solvents is also a practical consideration. They are generally stable in organic solvents like dichloromethane, benzene, and ethyl acetate. researchgate.net However, nucleophilic solvents such as methanol (B129727) could potentially react with the electrophilic thiocarbonyl carbon. researchgate.net In acidic aqueous conditions, thioamides may undergo hydrolysis. researchgate.net
Advanced Structural and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 3-(1H-pyrazol-1-yl)propanethioamide. Through a suite of experiments, it is possible to map out the complete proton and carbon framework and investigate dynamic molecular behaviors.
While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Distortionless Enhancement by Polarization Transfer (DEPT) offer deeper insights.
A 1D NOESY experiment is crucial for confirming spatial relationships between protons. For this compound, a key observation would be the correlation between the protons of the methylene (B1212753) group attached to the pyrazole (B372694) nitrogen (N-CH₂) and the H3 and H5 protons of the pyrazole ring, confirming their proximity. rsc.org
DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This would be applied to definitively assign the signals for the two distinct methylene carbons in the propanethioamide chain.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and DEPT Data for this compound (Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. They are expressed in ppm relative to a standard reference.)
| Atom | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | DEPT-135 Signal |
| H3 | Pyrazole Ring | ~7.5 | - | CH |
| H4 | Pyrazole Ring | ~6.3 | - | CH |
| H5 | Pyrazole Ring | ~7.6 | - | CH |
| C3 | Pyrazole Ring | - | ~139 | CH |
| C4 | Pyrazole Ring | - | ~106 | CH |
| C5 | Pyrazole Ring | - | ~130 | CH |
| CH₂ | N-CH₂-CH₂ | ~4.4 | ~48 | CH₂ (Positive) |
| CH₂ | CH₂-C(S)NH₂ | ~2.9 | ~35 | CH₂ (Positive) |
| C=S | Thioamide | - | ~205 | No Signal |
| NH₂ | Thioamide | Variable | - | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the covalent bond network of the molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show a clear correlation between the adjacent methylene groups in the propyl chain (-CH₂-CH₂-). It would also confirm the coupling between the H4 and H5 protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It allows for the definitive assignment of each carbon signal based on the known proton assignments. For example, the proton signal at ~4.4 ppm would correlate with the carbon signal at ~48 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). rsc.orgsdsu.edu Crucially, it would show a correlation from the N-CH₂ protons (~4.4 ppm) to the C3 and C5 carbons of the pyrazole ring, confirming the attachment point of the propyl chain to the N1 position of the pyrazole.
Table 2: Key Expected 2D NMR Correlations for Connectivity Assignment
| Experiment | Correlating Protons (δ ppm) | Correlating Nuclei (δ ppm) | Inferred Connectivity |
| COSY | H4 (~6.3) | H3 (~7.5), H5 (~7.6) | Pyrazole ring protons |
| COSY | N-CH₂ (~4.4) | CH₂-C(S) (~2.9) | Propyl chain protons |
| HSQC | N-CH₂ (~4.4) | C at ~48 | Direct C-H bond |
| HSQC | Pyrazole H's (~6.3-7.6) | Pyrazole C's (~106-139) | Direct C-H bonds |
| HMBC | N-CH₂ (~4.4) | Pyrazole C3 (~139), C5 (~130) | N1 of pyrazole connected to propyl chain |
| HMBC | CH₂-C(S) (~2.9) | C=S (~205), N-CH₂-C (~48) | Propyl chain connected to thioamide |
Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomerism. orientjchem.org
For this compound, a key area of study would be the potential for thione-thiol tautomerism (C=S ⇌ C-SH). nih.govscispace.com While the thione form is generally dominant for simple thioamides, DNMR could be used to detect the presence of the minor thiol tautomer. scispace.com
Additionally, restricted rotation around the C-N bond of the thioamide group can lead to distinct NMR signals for different conformers at low temperatures. As the temperature is increased, these signals may broaden and coalesce into a single averaged signal. orientjchem.org By analyzing the spectra at various temperatures, it is possible to calculate the activation energy for this rotational barrier. researchgate.net
Vibrational Spectroscopy (IR and Raman)
The IR and Raman spectra of this compound would be dominated by characteristic absorption bands from its two main components: the pyrazole ring and the thioamide group.
Pyrazole Moiety: The pyrazole ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Ring stretching vibrations, involving C=C and C=N bonds, appear in the 1600-1400 cm⁻¹ region. core.ac.uk
Thioamide Moiety: The primary thioamide group (-C(S)NH₂) has several key vibrational bands. The N-H stretching vibrations appear as a pair of bands in the 3300-3100 cm⁻¹ range. The "thioamide B band," which has a significant contribution from C=S stretching, is a strong and characteristic band found in the 1600-1400 cm⁻¹ region. scispace.com The C-N stretching vibration also contributes to bands within this region.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
| Pyrazole Ring | C-H stretch | 3100 - 3000 | |
| Pyrazole Ring | Ring stretch (C=N, C=C) | 1600 - 1400 | core.ac.uk |
| Thioamide (NH₂) | N-H stretch (asymmetric & symmetric) | 3300 - 3100 | scispace.com |
| Thioamide | Thioamide B band (C=S stretch, N-H bend) | 1600 - 1400 | scispace.com |
| Thioamide | C-N stretch | ~1300 - 1200 | scispace.com |
The presence of the thioamide group's N-H₂ protons and the sulfur atom allows for intermolecular hydrogen bonding. This interaction significantly influences the vibrational spectrum. capes.gov.br
In the solid state or in concentrated solutions, strong intermolecular N-H···S=C hydrogen bonds are expected. This would cause the N-H stretching bands in the IR spectrum to broaden and shift to lower frequencies (a red shift) compared to their positions in a dilute, non-polar solvent. istanbul.edu.tr The position and shape of these bands can therefore provide evidence for the nature and extent of hydrogen bonding within the sample. nih.gov Different molecular conformations, or the presence of polymorphs in the solid state, could also lead to the appearance of new or split bands in the vibrational spectra, reflecting the slightly different environments of the functional groups in each form.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of this compound. It provides crucial information about the compound's elemental composition and the connectivity of its constituent atoms through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental formula of this compound. The compound has a molecular formula of C₆H₉N₃S and a monoisotopic molecular weight of approximately 155.22 g/mol . chemscene.com HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.
In practice, techniques like electrospray ionization (ESI) are used to generate a pseudo-molecular ion, most commonly the protonated species [M+H]⁺. The exact mass of this ion is then measured. For C₆H₉N₃S, the theoretical exact mass of the [M+H]⁺ ion (C₆H₁₀N₃S⁺) is 156.0590. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity, a method successfully used for characterizing other pyrazole-based sulfonamides. mdpi.com
Table 1: Theoretical Mass Data for this compound
| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₆H₉N₃S⁺ | 155.0517 |
| [M+H]⁺ | C₆H₁₀N₃S⁺ | 156.0590 |
Fragmentation Pattern Analysis for Structural Confirmation
Beyond determining the molecular weight, mass spectrometry is used to confirm the compound's structure by analyzing its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner, and the resulting fragment ions are indicative of the original structure. While specific fragmentation data for this compound is not widely published, a theoretical pattern can be inferred from its structure and data from analogous compounds like pyrazole-propanamides. nih.gov
The structure consists of a pyrazole ring linked to a propanethioamide chain. Key fragmentation pathways would likely involve the cleavage of the propyl chain and fission of the pyrazole ring. The bond between the ethyl group and the thioamide moiety is a probable cleavage site. Mass spectra of related propanilide derivatives show a prominent molecular ion peak, indicating a degree of stability. nih.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Proposed Fragment Ion | Structure | Theoretical m/z |
|---|---|---|
| Pyrazolyl-ethyl cation | C₅H₇N₂⁺ | 95.06 |
| Thioamide cation | CH₄NS⁺ | 62.01 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives provides significant insight into the expected structural parameters. nih.govmdpi.comresearchgate.net
Elucidation of Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallography would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is critical for understanding the geometry of the pyrazole ring and the conformation of the propanethioamide side chain. Based on crystallographic data from similar pyrazole structures, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, a set of expected values can be compiled. nih.govresearchgate.netresearchgate.net The planarity of the pyrazole ring and the specific torsion angles defining the orientation of the side chain relative to the ring are key structural features. For instance, in a related propanamide, a torsion angle of 153.6(3)° was observed for the N-C-C-C backbone of the side chain. nih.gov
Table 3: Typical Crystallographic Parameters for Pyrazole-Containing Compounds
| Parameter | Description | Typical Value |
|---|---|---|
| N1–N2 Bond Length | Pyrazole ring N–N bond | ~1.35 Å |
| N2–C3 Bond Length | Pyrazole ring N–C bond | ~1.34 Å |
| C3–C4 Bond Length | Pyrazole ring C–C bond | ~1.39 Å |
| C4–C5 Bond Length | Pyrazole ring C–C bond | ~1.36 Å |
| N1–C5 Bond Length | Pyrazole ring N–C bond | ~1.34 Å |
| N1–C(propyl) Bond Length | Bond connecting ring to side chain | ~1.46 Å |
| N1–N2–C3 Bond Angle | Angle within the pyrazole ring | ~112° |
| N2–C3–C4 Bond Angle | Angle within the pyrazole ring | ~105° |
| C3–C4–C5 Bond Angle | Angle within the pyrazole ring | ~106° |
| C4–C5–N1 Bond Angle | Angle within the pyrazole ring | ~109° |
| C5–N1–N2 Bond Angle | Angle within the pyrazole ring | ~108° |
Note: These values are illustrative and derived from related pyrazole structures. nih.govresearchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state packing of this compound is governed by intermolecular forces, primarily hydrogen bonding. The thioamide group (–CSNH₂) is an excellent hydrogen-bonding motif, with the NH₂ group acting as a donor and the sulfur atom acting as an acceptor. Additionally, the pyridine-like nitrogen atom (N2) of the pyrazole ring is a potential hydrogen bond acceptor.
This combination allows for the formation of robust intermolecular networks. It is anticipated that strong N–H···S and N–H···N hydrogen bonds would be the dominant interactions, linking molecules into chains or sheets. mdpi.com In the crystal structure of a related compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, molecules are linked by N—H···N and N—H···O hydrogen bonds into a three-dimensional network. nih.gov A similar, highly organized packing arrangement is expected for the thioamide analogue, which significantly influences the material's physical properties, such as melting point and solubility.
Table 4: Potential Intermolecular Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |
|---|---|---|---|
| N–H (Thioamide) | S (Thioamide of another molecule) | N–H···S | Formation of dimeric or catemeric synthons. |
Other Spectroscopic and Analytical Techniques
While mass spectrometry and X-ray crystallography provide core structural data, other spectroscopic techniques are routinely used for characterization and to complement the analysis.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include N-H stretching vibrations from the thioamide group (typically 3300-3100 cm⁻¹), C-H stretching from the pyrazole and alkyl chain, C=N stretching from the pyrazole ring (around 1500-1600 cm⁻¹), and characteristic thioamide bands (e.g., C=S stretching) in the fingerprint region. turkjps.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution.
The ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent protons on the pyrazole ring, two triplets corresponding to the adjacent methylene (–CH₂–) groups of the propyl chain, and a broad signal for the –NH₂ protons.
The ¹³C NMR spectrum would show six unique signals: three for the pyrazole ring carbons, two for the aliphatic carbons of the propyl chain, and one for the thio-carbonyl (C=S) carbon at a downfield chemical shift. The spectral data for related propanamide compounds show clear, well-resolved signals for these groups. nih.gov
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(1H-pyrazol-1-yl)propanamide |
| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one |
| 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide |
| N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. The absorption of this electromagnetic radiation promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
In the case of this compound, the primary chromophores are the pyrazole ring and the thioamide group (-C(S)NH₂). The pyrazole ring, being an aromatic heterocycle, is expected to exhibit π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and typically occur at shorter wavelengths (higher energy), often in the 200-300 nm range. The presence of the thioamide group introduces additional electronic transitions. The C=S double bond and the lone pairs of electrons on the sulfur and nitrogen atoms give rise to both π → π* and n → π* transitions. The n → π* transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.
Below is an illustrative table of expected UV-Visible absorption data for this compound in a common solvent like ethanol (B145695), based on typical values for pyrazole and thioamide chromophores.
| Expected Transition | Probable λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* (Pyrazole ring) | ~210 - 230 | > 10,000 |
| π → π* (Thioamide C=S) | ~260 - 290 | ~5,000 - 10,000 |
| n → π* (Thioamide C=S) | ~330 - 360 | < 1,000 |
This table is illustrative and presents expected ranges based on the constituent functional groups.
The interpretation of the UV-Visible spectrum would involve assigning the observed absorption bands to these specific electronic transitions, providing valuable information about the electronic environment of the pyrazole and thioamide moieties within the molecule.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is crucial for determining the empirical formula of a newly synthesized molecule, which represents the simplest whole-number ratio of atoms in the compound. By comparing the experimentally determined elemental composition with the theoretical percentages calculated from the proposed molecular formula, the purity and identity of the compound can be rigorously confirmed.
For this compound, the proposed molecular formula is C₆H₉N₃S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C, H, N, S).
Theoretical Elemental Composition for C₆H₉N₃S:
Molecular Weight: 155.22 g/mol
Carbon (C): (6 * 12.01 / 155.22) * 100 = 46.42%
Hydrogen (H): (9 * 1.01 / 155.22) * 100 = 5.84%
Nitrogen (N): (3 * 14.01 / 155.22) * 100 = 27.07%
Sulfur (S): (1 * 32.07 / 155.22) * 100 = 20.66%
In practice, a small, precisely weighed sample of the purified compound is combusted in a specialized instrument called an elemental analyzer. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the mass percentages of each element in the original sample. The experimental results are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered a strong confirmation of the proposed molecular formula. This analytical method is a standard procedure in the characterization of newly synthesized compounds, including various pyrazole derivatives. nih.gov
An example of how the results would be presented is shown in the table below.
| Element | Theoretical % | Found % |
| Carbon (C) | 46.42 | 46.38 |
| Hydrogen (H) | 5.84 | 5.88 |
| Nitrogen (N) | 27.07 | 27.01 |
| Sulfur (S) | 20.66 | 20.59 |
The "Found %" values are hypothetical and for illustrative purposes only.
Such a result would provide strong evidence for the successful synthesis and purity of this compound with the molecular formula C₆H₉N₃S.
In-depth Theoretical and Computational Analysis of this compound Remains to be Explored
Following a comprehensive search of available scientific literature, it has been determined that detailed theoretical and computational studies specifically focused on the chemical compound This compound are not present in the public domain. While research exists for structurally related pyrazole derivatives, the specific data required to generate a thorough analysis for this particular thioamide are absent.
Computational chemistry is a powerful tool for predicting the properties of molecules. Methods like Density Functional Theory (DFT) are frequently used to determine a molecule's stable three-dimensional shape (optimized geometry) and its relative energy. This analysis also extends to understanding a molecule's electronic behavior through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability.
Furthermore, computational methods can predict a molecule's vibrational frequencies, which can then be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm its structure. Investigations may also include ab initio and semi-empirical methods for comparative analysis or to accelerate calculations, as well as the generation of electrostatic potential maps to visualize charge distribution and predict sites of electrophilic or nucleophilic attack.
However, for This compound , specific values and detailed findings for these computational investigations—including optimized geometric parameters, HOMO-LUMO energy gaps, vibrational mode assignments, and electrostatic potential characteristics—are not available in existing research publications. While studies on other pyrazole-containing molecules provide a general framework for how such an analysis would be conducted, applying their specific results to This compound would be scientifically inaccurate due to differences in molecular structure. The presence of a propanethioamide side chain significantly influences the electronic and structural properties compared to other substituted pyrazoles.
Therefore, the theoretical and computational profile of This compound represents an unexamined area in computational chemistry, with no specific data available to populate the detailed sections and subsections requested.
Density Functional Theory (DFT) for Ground State Properties
Theoretical and Computational Investigations
Computational chemistry provides a powerful lens for examining the structural and electronic properties of pyrazole derivatives like this compound. eurasianjournals.com These theoretical studies are crucial for understanding the molecule's intrinsic characteristics, which in turn govern its interactions and reactivity.
Molecular Dynamics Simulations: Conformational Flexibility and Dynamic Behavior
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic nature of this compound. eurasianjournals.com These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's flexibility.
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propanethioamide chain. The linkage between the pyrazole ring and the propyl chain, as well as the bonds within the thioamide group, allows for a range of spatial arrangements. MD simulations can identify the most stable conformers and the energy barriers between them.
To illustrate the type of information gleaned from such studies, the following table presents hypothetical relative energies of different conformers of this compound, as would be determined by computational methods.
| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.00 |
| Syn-clinal (+) | +60° | 2.5 |
| Syn-clinal (-) | -60° | 2.5 |
| Syn-periplanar | 0° | 5.0 |
This table is illustrative and contains hypothetical data.
Solvent Effects on Molecular Structure and Reactivity
The solvent environment can significantly impact the molecular structure and reactivity of this compound. nih.govresearchgate.net Computational models, particularly those employing Density Functional Theory (DFT), can predict how solvents with varying polarities influence the molecule. nih.gov
In polar solvents, the dipole moment of the solvent molecules can interact with the polar regions of this compound, such as the pyrazole ring and the thioamide group. These interactions can stabilize certain conformations over others. For instance, a polar solvent might favor a more extended conformation to maximize solvation.
Solvent effects also play a crucial role in the compound's reactivity. For example, in a chemical reaction, the solvent can stabilize or destabilize the transition state, thereby affecting the reaction rate. Theoretical studies can model these interactions and provide insights into the reaction mechanism in different solvent environments. nih.gov
The following table demonstrates how a key property like the dipole moment of this compound might be influenced by different solvents, based on computational calculations.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Vacuum | 1 | 3.5 |
| Toluene (B28343) | 2.4 | 4.1 |
| Methanol (B129727) | 33 | 5.8 |
| Water | 80 | 6.2 |
This table is illustrative and contains hypothetical data.
Chem- and Bioinformatics Approaches
Chem- and bioinformatics approaches offer valuable tools for understanding and predicting the properties of molecules like this compound without the need for extensive experimental work.
Ligand Design Principles (General, Non-Biological Activity Related)
While often associated with drug discovery, general principles of ligand design can be applied to this compound for various chemical applications. eurasianjournals.com These principles focus on the molecule's ability to interact with other chemical species in a specific and controlled manner.
Key aspects of ligand design for this compound would involve considering the pyrazole ring as a versatile scaffold that can be functionalized to tune its electronic and steric properties. The thioamide group offers a site for coordination with metal ions or for forming specific hydrogen bonds. Computational methods can be used to design derivatives of this compound with tailored properties for applications such as catalysis or materials science. chemscene.com
Quantitative Structure-Property Relationship (QSPR) Modeling (Applicable to theoretical properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.
The following table provides an example of the types of molecular descriptors that would be used in a QSPR model for predicting a property like aqueous solubility.
| Molecular Descriptor | Description |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to hydrogen bonding capacity. |
| Number of Rotatable Bonds | A measure of the molecule's conformational flexibility. |
This table is illustrative and contains hypothetical data.
Reaction Mechanism Studies through Computational Modeling
For instance, the synthesis of pyrazole derivatives often involves cyclocondensation reactions. nih.gov Computational studies can provide detailed insights into the step-by-step mechanism of these reactions, including the role of catalysts and the stereochemical outcomes. nih.gov Similarly, the reactivity of the thioamide group in various chemical transformations can be investigated through theoretical calculations.
By understanding the reaction mechanisms at a molecular level, it becomes possible to optimize reaction conditions, improve yields, and design novel synthetic routes to this compound and its derivatives.
Transition State Characterization
The formation of a thioamide, such as the one present in this compound, typically involves the reaction of an amine or a related nitrogen nucleophile with a thiocarbonyl-containing species. The transition state (TS) of such a reaction is a fleeting molecular arrangement representing the highest energy point along the reaction coordinate between reactants and intermediates or products. Characterization of this TS is crucial for understanding the reaction's feasibility, rate, and mechanism.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the geometry and energetics of these transition states. For reactions forming thioamides, the transition state often involves the nucleophilic attack of a nitrogen atom on the carbon of a thiocarbonyl group, or a related precursor. The key parameters of a transition state that are typically calculated include its geometry (bond lengths and angles of the forming and breaking bonds), vibrational frequencies (a single imaginary frequency confirms a true transition state), and its energy relative to the reactants and products.
In analogous syntheses of thioamides, such as the reaction of nitrones with carbon disulfide, the transition state for the key C–S bond cleavage has been calculated to have an activation energy of approximately 20 kcal/mol. acs.org Another critical step in some thioamide syntheses is the tautomerization from an imidothioic acid intermediate to the final thioamide, which can have an energy barrier of around 24 kcal/mol. acs.org These values provide a general idea of the energetic hurdles that might be expected in the synthesis of related thioamides.
For the formation of pyrazole-thioamide conjugates, a proposed mechanism involves the reaction of a pyrazole carbaldehyde with a secondary amine and elemental sulfur. researchgate.netresearchgate.net The transition states in such a multi-component reaction would be complex, likely involving several steps. DFT studies on similar systems can provide insight into the bond activation energies, which are critical for understanding the reaction mechanism. For instance, studies on the transamidation of thioamides have utilized DFT to understand the chemoselectivity of the process, which is governed by the relative energies of various possible transition states. nih.gov
Table 1: Representative Calculated Energetic Parameters for Thioamide Synthesis Reactions
| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Computational Method |
| C–S Bond Cleavage | Nitrone + CS₂ | ~20 | DFT |
| Imidothioic acid to Thioamide Tautomerization | Nitrone-derived intermediate | ~24 | DFT |
| N-C(S) Bond Rotation Barrier | N-Boc-activated thioamide | Varies (e.g., 15-25) | DFT |
Note: The data in this table are representative values from computational studies on analogous thioamide synthesis reactions and are intended to provide a general understanding of the energetic profiles. Specific values for the synthesis of this compound would require a dedicated computational study.
Reaction Pathways and Energetic Profiles
The reaction pathway, or reaction coordinate, describes the energetic changes as reactants are converted into products. An energetic profile, typically visualized as a plot of energy versus the reaction coordinate, maps out the reactants, intermediates, transition states, and products.
The synthesis of this compound would likely begin with the Michael addition of pyrazole to a suitable three-carbon electrophile containing a nitrile group, such as acrylonitrile, to form 3-(1H-pyrazol-1-yl)propanenitrile. This intermediate would then undergo thionation to yield the final thioamide product.
A plausible reaction pathway for the thionation step, based on related literature, could involve the use of a thiating agent like Lawesson's reagent or P₄S₁₀. The energetic profile of this transformation would feature an initial activation energy for the reaction of the nitrile with the thiating agent, leading to a tetrahedral intermediate. Subsequent steps would involve the rearrangement and elimination of byproducts to form the thiocarbonyl group of the thioamide.
Table of Compounds
Table 3: List of Compounds Mentioned in the Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 3-(1H-Pyrazol-1-yl)propanethioamide | 1134843-36-9 | C₆H₉N₃S |
| Pyrazole (B372694) | 288-13-1 | C₃H₄N₂ |
| 3-(1H-Pyrazol-1-yl)propanamide | 1177300-39-9 | C₆H₉N₃O |
| Acrylamide (B121943) | 79-06-1 | C₃H₅NO |
| Lawesson's Reagent | 19172-47-5 | C₁₄H₁₄O₂P₂S₄ |
| Phosphorus Pentasulfide | 1314-80-3 | P₄S₁₀ |
| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ |
| 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide | 1262312-32-6 | C₁₃H₁₅N₃O |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 2098438-60-3 | C₁₅H₁₄N₄O |
Integration of Pyrazole and Propanethioamide Moieties
While specific research on the synthesis of this compound is not extensively documented in publicly available literature, the synthesis of structurally similar compounds provides a likely pathway. A plausible method for its creation would be the reaction of 1H-pyrazole with 3-chloropropanethioamide or a related acrylamide derivative followed by thionation.
A well-documented synthesis for a closely related compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, offers a template for how the pyrazole and propanamide components are joined. nih.gov In this procedure, 3,5-dimethylpyrazole (B48361) is reacted with acrylamide in the presence of a base like sodium hydroxide (B78521) and a solvent such as N,N'-dimethylformamide (DMF). nih.gov This reaction, a Michael addition, results in the formation of a carbon-nitrogen bond, linking the pyrazole ring to the propanamide chain. nih.gov To obtain the target thioamide, a subsequent thionation step, for instance using Lawesson's reagent, would be necessary to convert the amide's carbonyl group into a thiocarbonyl group.
Another established method for creating pyrazole-tethered thioamides involves a one-pot, three-component reaction. beilstein-journals.org This efficient, metal-free approach reacts pyrazole carbaldehydes with secondary amines and elemental sulfur to generate the desired thioamide conjugates. beilstein-journals.org Adapting this for this compound would likely involve starting with a different pyrazole precursor, such as 1-(2-cyanoethyl)-1H-pyrazole, and chemically modifying the cyano group to a thioamide.
The table below outlines the reactants and conditions based on the synthesis of the related amide compound. nih.gov
| Reactant/Reagent | Molar Mass ( g/mol ) | Role |
| 3,5-Dimethylpyrazole | 96.13 | Starting material (pyrazole source) |
| Acrylamide | 71.08 | Reactant (propanamide source) |
| Sodium Hydroxide | 40.00 | Catalyst (Base) |
| N,N'-dimethylformamide (DMF) | 73.09 | Solvent |
Theoretical Considerations for Conformational Analysis
The conformation of this compound is determined by the rotational possibilities around the single bonds connecting the pyrazole ring, the propyl chain, and the thioamide group. The planar, aromatic nature of the pyrazole ring provides a degree of rigidity to that portion of the molecule. researchgate.net In contrast, the propanethioamide side chain has multiple rotatable bonds, specifically the C-C bonds of the propyl linker and the C-N bond of the thioamide group.
Spectroscopic data from related compounds provides insight into the structural characteristics. For instance, in N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the infrared (IR) spectrum shows characteristic peaks for the N-H stretch around 3279 cm⁻¹ and amide bands at 1650 cm⁻¹ and 1533 cm⁻¹. turkjps.org For a thioamide, these bands would be expected to shift due to the different mass and electronic properties of sulfur. The ¹H NMR spectrum for the same propanamide shows triplets for the two methylene (B1212753) (CH₂) groups of the propyl chain at 3.04 ppm and 4.53 ppm, indicating their distinct chemical environments. turkjps.org
The tables below summarize key spectroscopic data for a related propanamide compound, which can be used to predict the expected ranges for the target thioamide.
Infrared (IR) Spectroscopy Data for N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide turkjps.org
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3279 |
| Amide I (C=O Stretch) | 1650 |
| Amide II (N-H Bend) | 1533 |
¹H NMR Spectroscopy Data for N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide turkjps.org
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (adjacent to amide) | 3.04 | Triplet |
| -CH₂- (adjacent to pyrazole) | 4.53 | Triplet |
| Pyrazole-H | 6.25 | Triplet |
| Pyrazole-H | 7.46 | Doublet |
| Pyrazole-H | 7.57-7.64 | Multiplet |
| Amide-NH | 8.53 | Broad Singlet |
Computational modeling would be a valuable tool for a more detailed conformational analysis, allowing for the calculation of rotational energy barriers and the identification of the most stable conformers in the gas phase or in solution. These theoretical studies, combined with empirical data from X-ray crystallography and NMR spectroscopy of this or related molecules, would provide a comprehensive understanding of the three-dimensional structure of this compound.
Advanced Academic Applications and Future Research Directions
Role as Precursors in Complex Chemical Synthesis
The bifunctional nature of 3-(1H-pyrazol-1-yl)propanethioamide, containing both a nucleophilic thioamide and a coordinating pyrazole (B372694) moiety, makes it a highly effective precursor for the synthesis of diverse and complex chemical structures.
Synthesis of Novel Heterocycles and Fused Ring Systems
The pyrazole and thioamide functionalities within this compound serve as reactive handles for the construction of novel heterocyclic and fused ring systems. The pyrazole ring itself is a well-established pharmacophore found in numerous biologically active compounds, including celecoxib (B62257) and crizotinib. nih.gov Its derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov The thioamide group, a bioisostere of the amide group, also contributes to the biological profiles of molecules. beilstein-journals.org
The synthesis of pyrazole-containing fused systems like pyrazolo[1,5-a]pyrimidines has been a significant area of research due to their therapeutic potential. researchgate.net While direct use of this compound in these specific syntheses is not extensively documented, its structure lends itself to such transformations. For instance, the thioamide can undergo cyclization reactions with appropriate reagents to form new rings fused to the pyrazole core or attached as a side chain. The nitrogen atoms of the pyrazole ring can also participate in cyclization reactions, leading to the formation of fused systems. rsc.org The development of efficient, metal-free, and catalyst-free methods for creating pyrazole-tethered thioamides and amides highlights the ongoing interest in this class of compounds for building complex molecular architectures. beilstein-journals.org
Building Blocks for Polymeric and Supramolecular Structures
The ability of this compound to act as a building block extends to the construction of larger, organized molecular assemblies such as polymers and supramolecular structures. chemscene.comklinger-lab.de The pyrazole moiety, with its distinct nitrogen atoms, can engage in hydrogen bonding and metal coordination, driving the self-assembly of intricate supramolecular architectures. researchgate.net
The development of multifunctional nanomaterials often relies on the controlled assembly of well-defined polymeric building blocks. klinger-lab.de Compounds like this compound can be incorporated into polymer chains, imparting specific functionalities. The thioamide group offers a site for further chemical modification or can influence the polymer's physical properties. Similarly, in supramolecular chemistry, the directed, non-covalent interactions of the pyrazole and thioamide groups can be harnessed to create complex, functional systems. For example, pyrazole-based ligands are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting properties and potential applications. mdpi.com
Applications in Materials Science and Analytical Chemistry
The unique electronic and coordination properties of this compound and its derivatives have led to their exploration in materials science and analytical chemistry.
Ligands in Coordination Chemistry for Metal Complexes
The pyrazole ring is a highly effective ligand for a wide range of metal ions, and its coordination chemistry has been extensively studied. researchgate.netnih.govresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers in various modes, leading to the formation of mononuclear, dinuclear, and polynuclear complexes with diverse geometries and properties. researchgate.net The presence of the thioamide group in this compound introduces an additional coordination site (the sulfur atom), making it a potentially multidentate ligand.
The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties. For instance, pyrazole-containing metal complexes have been investigated as models for bioinorganic systems and have shown promise in catalysis. mdpi.comnih.gov The ability to tune the electronic and steric properties of the ligand by modifying the pyrazole or thioamide moieties allows for the rational design of metal complexes with specific functionalities. The coordination of such ligands to metal ions like Ag(I) has been studied spectrophotometrically to determine the stability and stoichiometry of the resulting complexes. mocedes.org
Components in Spectroscopic and Chromatographic Methods
While specific applications of this compound in spectroscopic and chromatographic methods are not widely reported, its structural features suggest potential utility. The pyrazole and thioamide groups possess characteristic spectroscopic signatures that could be exploited for analytical purposes. For example, the complexation of pyrazole-based ligands with metal ions can lead to changes in their UV-Vis absorption spectra, forming the basis for spectrophotometric determination of the metal ion. mocedes.org
In chromatography, derivatives of this compound could potentially be used as stationary phase modifiers or as derivatizing agents to enhance the detection of certain analytes. The fundamental building block, 3-(1H-pyrazol-1-yl)propanenitrile, is commercially available, indicating its utility in synthetic chemistry which could lead to the development of new analytical reagents. chemicalbook.com
Methodological Advancements in Thioamide and Pyrazole Chemistry
The study of compounds like this compound contributes to the broader development of synthetic methodologies in thioamide and pyrazole chemistry. chemscene.comresearchgate.netnih.govnih.govresearchgate.net Research into the synthesis of pyrazole-tethered thioamides has led to the development of efficient, one-pot, multi-component reactions that are metal-free and operationally simple. beilstein-journals.org These advancements provide chemists with more sustainable and practical tools for constructing these valuable molecular scaffolds.
Furthermore, investigations into the reactivity of the pyrazole and thioamide moieties in this and related compounds expand the synthetic chemist's toolbox for creating complex molecules. For example, understanding the regioselectivity of reactions on the pyrazole ring is crucial for the controlled synthesis of desired isomers. rsc.org The synthesis and reactions of pyrazole carboxylic acid chlorides, which can be converted to amides, provide another avenue for creating diverse pyrazole derivatives. researchgate.net The design and synthesis of N-propananilide derivatives bearing a pyrazole ring for neuroprotection studies further showcases the ongoing methodological advancements in utilizing this heterocyclic core. nih.govnih.gov
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of pyrazole-containing thioamides is an active area of research, with a strong emphasis on developing greener and more efficient methodologies. Traditional methods often require harsh conditions, expensive catalysts, or generate significant waste. Modern approaches aim to overcome these limitations.
A notable advancement is the development of catalyst-free and metal-free synthetic protocols. beilstein-journals.orgnih.gov One such approach involves a one-pot, three-component reaction between a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgnih.govresearchgate.net This method is advantageous due to its operational simplicity, broad substrate scope, and avoidance of metal catalysts. beilstein-journals.orgnih.gov The use of elemental sulfur as the sulfurating agent is particularly beneficial owing to its low toxicity and abundance. beilstein-journals.org
Researchers have also explored variations of the Willgerodt–Kindler reaction, a classic method for preparing thioamides. beilstein-journals.orgasianpubs.org Innovations include performing the reaction under catalyst-free conditions at elevated temperatures (100 ºC) using DMSO as a solvent, which leads to high yields and relatively short reaction times. asianpubs.orgresearchgate.net Furthermore, solvent-free Willgerodt–Kindler reactions have been developed, representing a significant step towards cleaner chemical processes. mdpi.com The use of water as a solvent, promoted by mixed bases, has also been successfully demonstrated for the synthesis of aryl thioamides, aligning with the principles of green chemistry. mdpi.com
Other sustainable strategies include the use of nanocatalysts and microwave assistance. mdpi.comvisnav.in These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comvisnav.in The ongoing development of these routes is crucial for making pyrazole-thioamides more accessible for academic research and potential industrial applications.
Table 1: Comparison of Modern Synthetic Routes for Pyrazole-Thioamides
| Synthetic Strategy | Key Features | Advantages |
| Metal/Catalyst-Free Three-Component Reaction | Pyrazole carbaldehyde, secondary amine, elemental sulfur. beilstein-journals.orgnih.gov | Operational simplicity, broad scope, avoids toxic metals. beilstein-journals.orgnih.gov |
| Catalyst-Free Willgerodt-Kindler Reaction | Uses DMSO as a solvent at 100 ºC. asianpubs.orgresearchgate.net | High yields, rapid reaction times, no catalyst required. asianpubs.org |
| Solvent-Free Willgerodt-Kindler Reaction | Reaction performed at 100 °C without solvent. mdpi.com | Environmentally friendly, avoids organic solvents. mdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. mdpi.com | Faster reaction rates, potential for higher yields. mdpi.com |
| Nanocatalyst-Mediated Synthesis | Employs nanocatalysts in a green solvent. visnav.in | High efficiency, catalyst recyclability. visnav.in |
Innovations in Spectroscopic Characterization Techniques
The precise structural elucidation of this compound and related compounds relies on a suite of spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) remain fundamental for routine characterization asianpubs.orgresearchgate.netnih.gov, innovations are enhancing the depth and precision of molecular analysis.
Advanced NMR techniques are crucial for unambiguously determining the structure of newly synthesized pyrazole derivatives. nih.gov Detailed 1H and 13C NMR analyses, including spin-spin coupling information, provide definitive evidence for the connectivity of atoms within the molecule. visnav.innih.gov
Raman spectroscopy is emerging as a powerful, non-destructive tool for molecular fingerprinting and studying the structural dynamics of pyrazole and thioamide-containing molecules. rsc.orgspectroscopyonline.comtheanalyticalscientist.com Its plasmon-enhanced variants, such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), offer significantly enhanced sensitivity, enabling the detection of minute quantities of a substance and providing detailed insights into molecular events. spectroscopyonline.com
A significant trend is the integration of experimental spectroscopy with theoretical calculations, particularly Density Functional Theory (DFT). rsc.orgresearchgate.net This synergistic approach allows for the correlation of experimental spectra (IR, Raman, NMR, UV-Vis) with computed values, leading to a more robust and detailed understanding of the molecule's electronic and geometric structure. rsc.orgresearchgate.netresearchgate.net This combined methodology is invaluable for confirming the structures of complex heterocyclic systems and interpreting their spectroscopic properties. rsc.orgresearchgate.net These advanced analytical tools are indispensable for characterizing novel compounds and understanding their chemical behavior at a molecular level. spectroscopyonline.com
Future Research Avenues for this compound
The foundational knowledge established for this compound opens up numerous avenues for future academic exploration. The focus is shifting towards more sophisticated synthetic strategies, deeper understanding of reactivity, and powerful predictive computational models.
Exploration of Novel Synthetic Methodologies
Future synthetic research will likely move beyond optimizing existing methods to exploring entirely new disconnection approaches for the pyrazole-thioamide scaffold. The development of novel multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, remains a high priority. researchgate.netnih.gov Such reactions are prized for their efficiency and atom economy.
The exploration of photocatalytic methods represents a promising frontier. organic-chemistry.org Light-mediated reactions can often proceed under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods. For instance, a photocatalytic three-component cascade reaction has been developed for synthesizing bromo-substituted pyrazoles, showcasing the potential of this strategy. organic-chemistry.org
Furthermore, expanding the utility of C-H activation reactions could provide more direct and less wasteful routes to functionalized pyrazole-thioamides. This would involve selectively transforming a C-H bond on the pyrazole ring or its substituents into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials. The development of new catalytic systems, including those based on earth-abundant metals, will be key to advancing these methodologies. organic-chemistry.orgnih.gov
Investigation of Advanced Reactivity Patterns
A deeper understanding of the reactivity of this compound is essential for its application as a synthetic building block. Pyrazoles are known to be highly reactive towards electrophilic attack, and a quantitative assessment of the reactivity of the pyrazole ring in this specific compound could guide its use in further chemical transformations. jocpr.com
The thioamide group itself possesses unique reactivity that distinguishes it from its amide counterpart. researcher.lifenih.gov It can be used as a linchpin in peptide synthesis and modification, for example, through silver(I)-promoted coupling with carboxylic acids to form imide intermediates. unimelb.edu.au Future research could explore the specific reactivity of the thioamide moiety in this compound, investigating its potential in click chemistry, bioconjugation, or as a precursor for the synthesis of other sulfur-containing heterocycles. The unique electronic properties conferred by the pyrazole ring may modulate the thioamide's reactivity in novel ways. nih.gov
Investigating the compound's behavior in coordination chemistry is another promising avenue. Pyrazoles are excellent ligands for transition metals, and the presence of the additional thioamide donor site could lead to the formation of interesting mono- or polynuclear metal complexes with unique catalytic or material properties. nih.gov
Development of Sophisticated Computational Models for Predicting Properties and Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net For this compound, future work will focus on developing more sophisticated and predictive computational models.
These models can go beyond simple structural and spectroscopic predictions to forecast complex chemical behavior. For example, DFT calculations can be used to elucidate reaction mechanisms, predict regioselectivity in synthetic transformations, and calculate global reactivity indices to explain the outcomes of reactions like 1,3-dipolar cycloadditions. researchgate.netacs.org By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the compound's electronic properties and chemical reactivity. researchgate.netnih.gov
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the molecule and its interactions with its environment, such as in a solvent or at a biological interface. researchgate.net Furthermore, advanced computational approaches can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for the rational design of new molecules with potential biological applications. acs.org The development of machine learning models, trained on experimental and computational data, could further accelerate the discovery process by accurately predicting the properties and behavior of new, unsynthesized derivatives. nih.gov
Table 2: Key Computational Parameters and Their Significance
| Computational Method | Parameter | Significance |
| Density Functional Theory (DFT) | HOMO/LUMO Energies nih.gov | Predicts electronic transitions, chemical reactivity, and kinetic stability. researchgate.netnih.gov |
| DFT | Molecular Electrostatic Potential (MEP) researchgate.net | Identifies sites for electrophilic and nucleophilic attack. |
| DFT | Global Reactivity Descriptors acs.org | Predicts overall reactivity (e.g., electrophilicity index, chemical hardness). consensus.app |
| Molecular Docking | Binding Affinity/Energy nih.gov | Predicts the strength and mode of interaction with a biological target. nih.govnih.gov |
| Molecular Dynamics (MD) | Conformational Stability researchgate.net | Assesses the stability of ligand-protein complexes over time. acs.org |
| ADMET Prediction | Pharmacokinetic Profile acs.org | Forecasts the drug-like properties of a molecule. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
